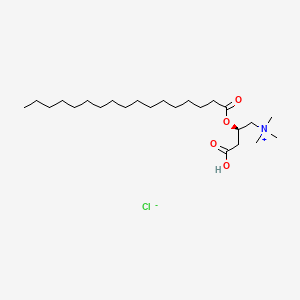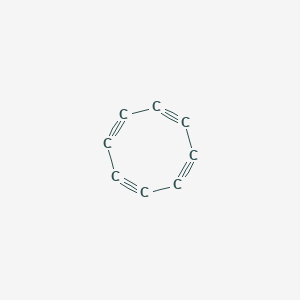![molecular formula C18H19NS B14079805 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene CAS No. 28334-88-5](/img/structure/B14079805.png)
1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene is an organic compound with a complex structure that includes a tert-butylphenyl group, a thioether linkage, an isocyano group, and a methylbenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenethiol with 2-isocyano-4-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile, participating in various chemical reactions. The thioether linkage provides stability and can influence the compound’s reactivity. The tert-butylphenyl group can enhance lipophilicity, affecting the compound’s bioavailability and interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
1-(4-tert-Butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone: Shares the tert-butylphenyl and thioether moieties but differs in the presence of a thiadiazole ring.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but has a boronic acid functional group instead of the isocyano and thioether groups.
Uniqueness: 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
28334-88-5 |
|---|---|
Molekularformel |
C18H19NS |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfanyl-2-isocyano-4-methylbenzene |
InChI |
InChI=1S/C18H19NS/c1-13-6-11-17(16(12-13)19-5)20-15-9-7-14(8-10-15)18(2,3)4/h6-12H,1-4H3 |
InChI-Schlüssel |
NZMGYAOFTMGRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(C)(C)C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
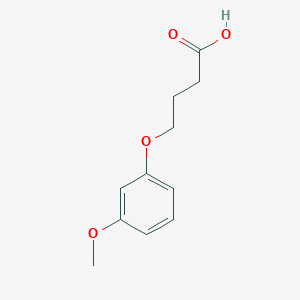
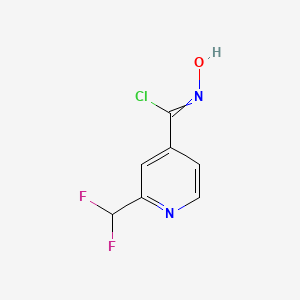
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
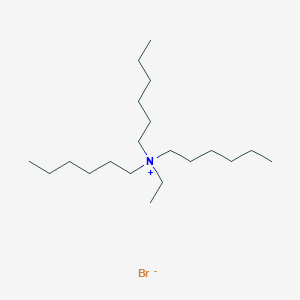

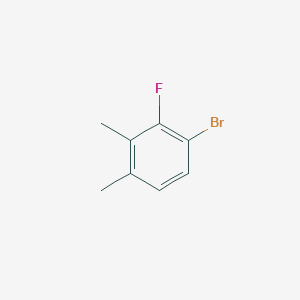
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)
